
1,2,3,4-Tetrahydro-beta-carboline-13C,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C10(13C)H10D2N2, and it has a molecular weight of 175.23 .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound involves the same Pictet-Spengler reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-carboline derivatives.
Reduction: Reduction reactions can yield dihydro-beta-carboline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted beta-carbolines and dihydro-beta-carbolines, which have distinct biological activities .
科学研究应用
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Investigated for its role in neurodegenerative diseases and as a potential therapeutic agent.
Medicine: Studied for its anti-cancer properties and its ability to inhibit mitotic kinesin.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.
作用机制
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft . This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders .
相似化合物的比较
Similar Compounds
Tetrahydronorharman: Another beta-carboline derivative with similar pharmacological properties.
1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: A derivative with additional functional groups that confer unique biological activities.
Uniqueness
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving metabolic pathways and environmental monitoring.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
1,1-dideuterio-2,3,4,9-tetrahydro(213C)pyridino[3,4-b]indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |
InChI 键 |
CFTOTSJVQRFXOF-PCXFDFCJSA-N |
手性 SMILES |
[2H][13C]1(C2=C(CCN1)C3=CC=CC=C3N2)[2H] |
规范 SMILES |
C1CNCC2=C1C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


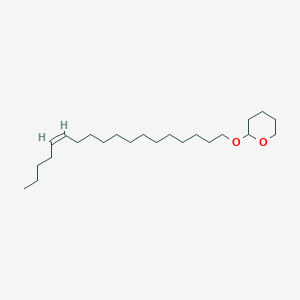

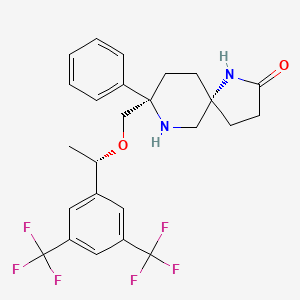
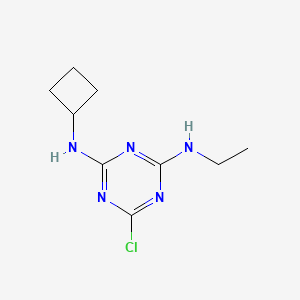
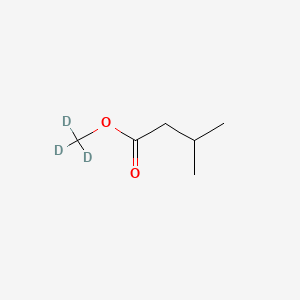

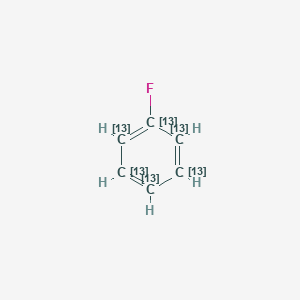
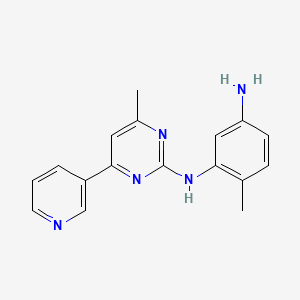
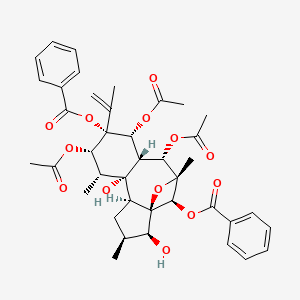

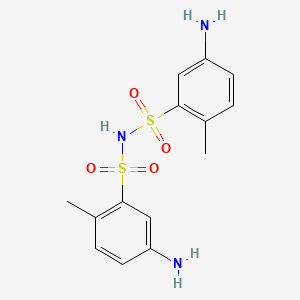

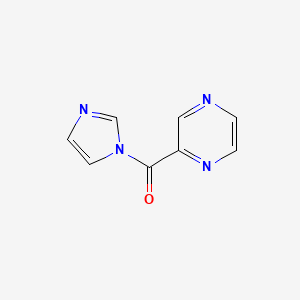
![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
